
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is an organic compound with the molecular formula C10H16O3S. This compound is characterized by the presence of a cyclobutyl ring, an acetylthio group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with acetylthio compounds under controlled conditions. One common method involves the esterification of 2-(3-((acetylthio)methyl)cyclobutyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclobutyl acetates.
Aplicaciones Científicas De Investigación
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate involves its interaction with molecular targets through its functional groups. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-((methylthio)methyl)cyclobutyl)acetate
- Methyl 2-(3-((ethylthio)methyl)cyclobutyl)acetate
- Methyl 2-(3-((propylthio)methyl)cyclobutyl)acetate
Uniqueness
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. The cyclobutyl ring also contributes to its unique structural properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16O3S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
methyl 2-[3-(acetylsulfanylmethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C10H16O3S/c1-7(11)14-6-9-3-8(4-9)5-10(12)13-2/h8-9H,3-6H2,1-2H3 |
Clave InChI |
NKWAGWKLKIMFQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1CC(C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


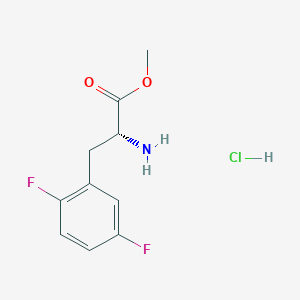
![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)

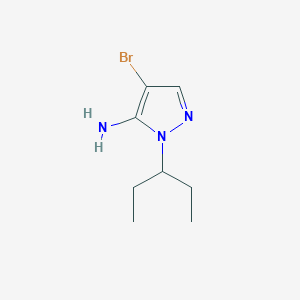
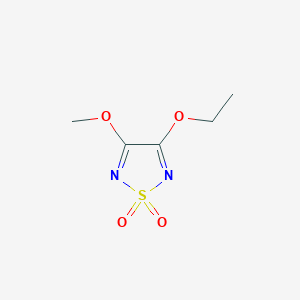
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)

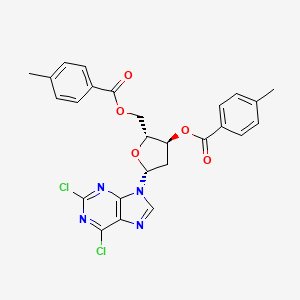



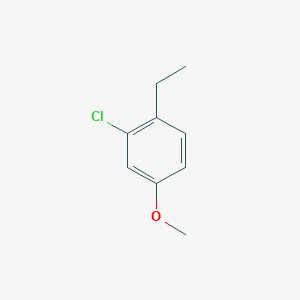

![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)
